Cas no 1804804-58-7 (5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring chloro, iodo, trifluoromethoxy, and trifluoromethyl substituents, enhances reactivity and selectivity, making it a valuable intermediate in cross-coupling reactions and functional group transformations. The presence of multiple electron-withdrawing groups contributes to its stability and compatibility with harsh reaction conditions. This compound is particularly useful in the synthesis of complex heterocycles and active ingredients, where precise substitution patterns are critical. Its high purity and well-defined molecular structure ensure reproducibility in advanced synthetic applications.
5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine structure
1804804-58-7 structure
Product Name:5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS No:1804804-58-7
MF:C7HClF6INO
MW:391.436834096909
CID:4927703
Update Time:2025-05-25

5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C7HClF6INO/c8-2-1-16-5(6(9,10)11)4(3(2)15)17-7(12,13)14/h1H
    • InChI Key: HIQWGYMSJNQVFN-UHFFFAOYSA-N
    • SMILES: IC1C(=CN=C(C(F)(F)F)C=1OC(F)(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 272
  • XLogP3: 4.2
  • Topological Polar Surface Area: 22.1

5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A023022210-500mg
5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1804804-58-7 97%
500mg
$1,048.60 2022-04-01
Alichem
A023022210-1g
5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1804804-58-7 97%
1g
$1,696.80 2022-04-01

5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Related Literature

Additional information on 5-Chloro-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

5-Chloro-4-Iodo-3-(Trifluoromethoxy)-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview

The compound 5-Chloro-4-Iodo-3-(Trifluoromethoxy)-2-(Trifluoromethyl)Pyridine (CAS No. 1804804-58-7) is a highly substituted pyridine derivative with a complex structure that includes multiple halogenated substituents. This compound has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted its role in the development of novel drugs and advanced materials, making it a subject of intense research interest.

The structure of 5-Chloro-4-Iodo-3-(Trifluoromethoxy)-2-(Trifluoromethyl)Pyridine is characterized by the presence of a pyridine ring with four substituents: a chlorine atom at position 5, an iodine atom at position 4, a trifluoromethoxy group at position 3, and a trifluoromethyl group at position 2. These substituents contribute to the compound's unique electronic and steric properties, which are critical for its functionality in various applications. The trifluoromethyl and trifluoromethoxy groups, in particular, are known for their electron-withdrawing effects, which can significantly influence the reactivity and stability of the molecule.

Recent research has focused on the synthesis and characterization of halogenated pyridine derivatives, with particular emphasis on those containing multiple fluorinated substituents. Studies have demonstrated that the presence of iodine and chlorine atoms in the molecule enhances its ability to participate in various chemical reactions, such as nucleophilic aromatic substitutions and electrophilic additions. These reactions are pivotal in the development of new pharmaceutical agents and agrochemicals.

In terms of physical properties, 5-Chloro-4-Iodo-3-(Trifluoromethoxy)-2-(Trifluoromethyl)Pyridine exhibits a high melting point due to the strong intermolecular forces arising from its fluorinated substituents. The compound is also relatively stable under normal conditions, although it may undergo decomposition under extreme temperatures or harsh chemical conditions. Its solubility in organic solvents is moderate, making it suitable for use in various organic synthesis reactions.

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of its substituents. The trifluoromethyl group at position 2 and the trifluoromethoxy group at position 3 create a highly electron-deficient environment on the pyridine ring, which can facilitate electrophilic substitution reactions. Additionally, the presence of iodine at position 4 introduces a degree of steric hindrance that can influence reaction pathways and selectivity.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure of 5-Chloro-4-Iodo-3-(Trifluoromethoxy)-2-(Trifluoromethyl)Pyridine with unprecedented accuracy. These studies have provided insights into its potential as a building block for constructing more complex molecules with tailored properties. For instance, its ability to act as a precursor for synthesizing bioactive compounds has been explored in several drug discovery programs.

In conclusion, 5-Chloro-4-Iodo-3-(Trifluoromethoxy)-2-(Trifluoromethyl)Pyridine (CAS No. 1804804-58-7) is a versatile compound with significant potential in multiple scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers working on innovative solutions in pharmaceuticals, agrochemicals, and materials science. As ongoing studies continue to uncover new applications for this compound, its importance in modern chemistry is expected to grow further.

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